2-(1-Phenyl-1H-pyrazol-5-YL)phenol
Overview
Description
2-(1-Phenyl-1H-pyrazol-5-YL)phenol is a heterocyclic compound that features a pyrazole ring fused with a phenol group. This compound is notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenol and pyrazole moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine. The reaction proceeds under mild conditions, often in the presence of a base such as sodium acetate, and is carried out in a solvent like ethanol or methanol. The reaction yields the desired pyrazole derivative in good quantities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-1H-pyrazol-5-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the pyrazole ring results in dihydropyrazole derivatives.
Scientific Research Applications
2-(1-Phenyl-1H-pyrazol-5-YL)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as an anti-inflammatory and analgesic agent is being explored.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(1-Phenyl-1H-pyrazol-5-YL)phenol exerts its effects involves interactions with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The phenol group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate
- 2,4-Dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol
Uniqueness
Compared to these similar compounds, 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenol group at the 2-position of the pyrazole ring enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-phenylpyrazol-3-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXSXOABKUKAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425650 | |
Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42089-79-2 | |
Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.